Guanylureidoacetic acid
Description
Guanylureidoacetic acid (C₃H₆N₄O₂) is a guanidine derivative structurally characterized by a ureido group (-NHCONH₂) linked to an acetic acid moiety. It shares functional similarities with other guanidine-based compounds, such as guanidinoacetic acid (GAA) and creatine, but differs in its substitution pattern and metabolic pathways.
GAA, for instance, is a precursor to creatine, a critical molecule in cellular energy transfer. This compound’s unique ureido group may influence its solubility, bioavailability, and interaction with enzymes, distinguishing it from simpler guanidine derivatives .
Properties
Molecular Formula |
C4H8N4O3 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2-(diaminomethylidenecarbamoylamino)acetic acid |
InChI |
InChI=1S/C4H8N4O3/c5-3(6)8-4(11)7-1-2(9)10/h1H2,(H,9,10)(H5,5,6,7,8,11) |
InChI Key |
MNLQECBWUJUYFU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC(=O)N=C(N)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Metabolic Pathways of Guanylurea
Guanylurea, a key transformation product of metformin, undergoes enzymatic degradation:
-
Guanylurea hydrolase (GuuH) catalyzes hydrolysis into ammonia and guanidine .
-
Subsequent steps involve carboxylation to form allophanate , which is further hydrolyzed to carbon dioxide and ammonia .
Key reaction :
Guanidine is further metabolized, releasing all four nitrogen atoms as ammonia .
Thermal Decomposition of N-Guanylurea Dinitramide (GUDN)
GUDN, a high-energy oxidizer, exhibits complex decomposition pathways:
-
Activation energy : Ranges from 220 kJ/mol (initial stages) to 435 kJ/mol (later stages) .
-
Main products : CO₂, N₂, H₂N₂, and NH₃, with minor intermediates like NO₂ and CO .
Kinetic model :
where is conversion, is peak temperature, and is the gas constant .
Environmental and Analytical Considerations
Guanylurea persists in wastewater due to microbial degradation of metformin . Analytical methods include:
-
LC-MS : Detection limit of 300 ng/L using exact mass 103.0614 ± 10 ppm .
-
Stability : Rapid hydrolysis of intermediates (e.g., carbamate → CO₂ + NH₃) .
Enzymatic and Chemical Stability
-
Guanidine carboxylase : Converts unstable intermediates (e.g., carboxyguanidine) to allophanate .
-
Allophanate hydrolase : Final step in nitrogen release, producing NH₃ and CO₂ .
Comparison of Guanylurea and Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between guanylureidoacetic acid and structurally or functionally related compounds:
Key Findings from Comparative Studies:
Unlike guanidine hydrochloride, this compound lacks a strong ionic component (e.g., chloride), reducing its corrosiveness and toxicity .
Metabolic Pathways :
- GAA is directly incorporated into creatine biosynthesis, whereas this compound’s metabolic fate remains understudied. Its ureido group may confer resistance to hydrolysis, extending its biological half-life .
Safety Profiles :
- GAA and creatine are classified as safe for consumption, whereas guanidine hydrochloride requires strict handling protocols due to its irritant properties .
Q & A
Q. What established laboratory methods are recommended for synthesizing Guanylureidoacetic acid?
To ensure reproducibility, synthesis protocols should detail reaction conditions (e.g., solvent, temperature, catalysts), purification steps (e.g., recrystallization, chromatography), and yield calculations. Experimental sections must include equipment specifications, reagent purity, and validation of product identity (e.g., melting point, spectral data) . For novel synthesis routes, provide comparative data with existing methods, emphasizing advantages such as reduced toxicity or higher efficiency .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should validate purity (>95%). Report instrument parameters (e.g., NMR frequency, column type) and calibration standards to ensure cross-lab comparability .
Q. How should researchers design stability studies for this compound in aqueous solutions?
Conduct accelerated stability testing under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy or HPLC to monitor degradation products. Include control samples and statistical analysis (e.g., ANOVA) to assess significance of observed changes .
Advanced Research Questions
Q. How can contradictory NMR spectral data for this compound derivatives be resolved?
Discrepancies may arise from solvent effects, tautomerism, or impurities. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational predictions (e.g., DFT calculations). Cross-verify with alternative techniques like X-ray crystallography if crystalline derivatives are available .
Q. What experimental strategies optimize reaction yields of this compound under varying catalytic conditions?
Employ Design of Experiments (DoE) to systematically test variables (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to identify optimal conditions. Report yield improvements relative to baseline methods and justify trade-offs (e.g., cost vs. efficiency) .
Q. How should researchers address inconsistencies in reported biological activity data for this compound analogs?
Re-evaluate assay protocols (e.g., cell lines, incubation times) and control for batch-to-batch compound variability. Perform meta-analyses of published data to identify confounding factors (e.g., solvent choice, concentration ranges). Collaborative inter-laboratory studies enhance data reliability .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk tests). For high-throughput data, apply corrections for multiple comparisons (e.g., Bonferroni) .
Q. How to ensure reproducibility in scaled-up synthesis of this compound?
Document scalability challenges (e.g., heat transfer, mixing efficiency) and use process analytical technology (PAT) for real-time monitoring. Publish detailed supplementary materials, including raw spectral data and step-by-step troubleshooting logs .
Data Presentation and Publication Guidelines
Q. What criteria should guide the inclusion of this compound data in research articles?
Prioritize datasets that directly address the hypothesis. Use tables for comparative analyses (e.g., yield vs. catalytic system) and figures for mechanistic insights (e.g., reaction pathways). Avoid redundant data; extensive characterization details belong in supplementary files .
Q. How to structure a literature review on this compound’s mechanistic studies?
Organize by thematic clusters (e.g., synthesis routes, biological targets) rather than chronologically. Highlight unresolved debates (e.g., conflicting metabolic pathways) and propose research gaps. Cite primary sources over reviews to emphasize original contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
